Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester
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Overview
Description
Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester is a complex organophosphorus compound This compound is characterized by the presence of a phosphonic acid group, a chlorophenoxy group, and trifluoromethyl groups
Preparation Methods
The synthesis of phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester typically involves the reaction of p-(m-chlorophenoxy)phenyl phosphonic acid with bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester. The reaction conditions often include the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity.
Chemical Reactions Analysis
Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of natural biological molecules and interfering with biological processes. This can lead to the inhibition of enzymes or the disruption of cellular functions .
Comparison with Similar Compounds
Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester is unique due to its combination of a phosphonic acid group, a chlorophenoxy group, and trifluoromethyl groups. Similar compounds include:
Phosphonic acid derivatives: These compounds share the phosphonic acid functional group but differ in their substituents.
Chlorophenoxy derivatives: These compounds contain the chlorophenoxy group but may lack the phosphonic acid or trifluoromethyl groups.
Trifluoromethyl derivatives: These compounds feature the trifluoromethyl group but may not have the phosphonic acid or chlorophenoxy groups.
This uniqueness makes this compound a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
74038-37-2 |
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Molecular Formula |
C26H16ClF6O4P |
Molecular Weight |
572.8 g/mol |
IUPAC Name |
1-[[4-(3-chlorophenoxy)phenyl]-[3-(trifluoromethyl)phenoxy]phosphoryl]oxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C26H16ClF6O4P/c27-19-6-3-7-21(16-19)35-20-10-12-24(13-11-20)38(34,36-22-8-1-4-17(14-22)25(28,29)30)37-23-9-2-5-18(15-23)26(31,32)33/h1-16H |
InChI Key |
SBYIOZQTHLMHCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(C2=CC=C(C=C2)OC3=CC(=CC=C3)Cl)OC4=CC=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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